

Synthesis pathway of Quinalphos technical grade

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Compound of Interest

Compound Name: Quinalphos

Cat. No.: B1678678

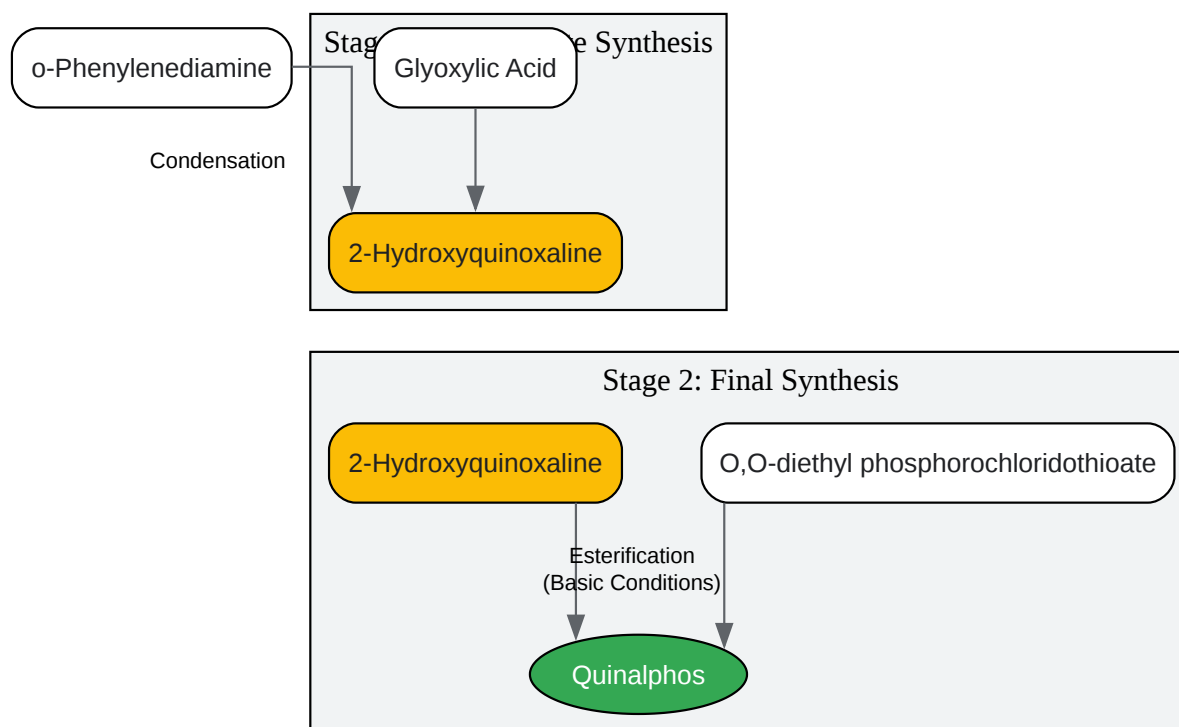
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Overview of the Quinalphos Synthesis Pathway

The commercial production of **Quinalphos** is a multi-step process that begins with the synthesis of key intermediates. The overall process can be broken down into two primary stages:

- **Stage 1: Synthesis of 2-Hydroxyquinoxaline:** This heterocyclic compound serves as the backbone of the **Quinalphos** molecule.
- **Stage 2: Esterification to form Quinalphos:** The 2-hydroxyquinoxaline intermediate is reacted with an organophosphorus compound to yield the final product.

A critical starting material for the second stage, O,O-diethyl phosphorochloridothioate, is also synthesized through a dedicated pathway.



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Caption: Overall synthesis pathway of **Quinalphos**.

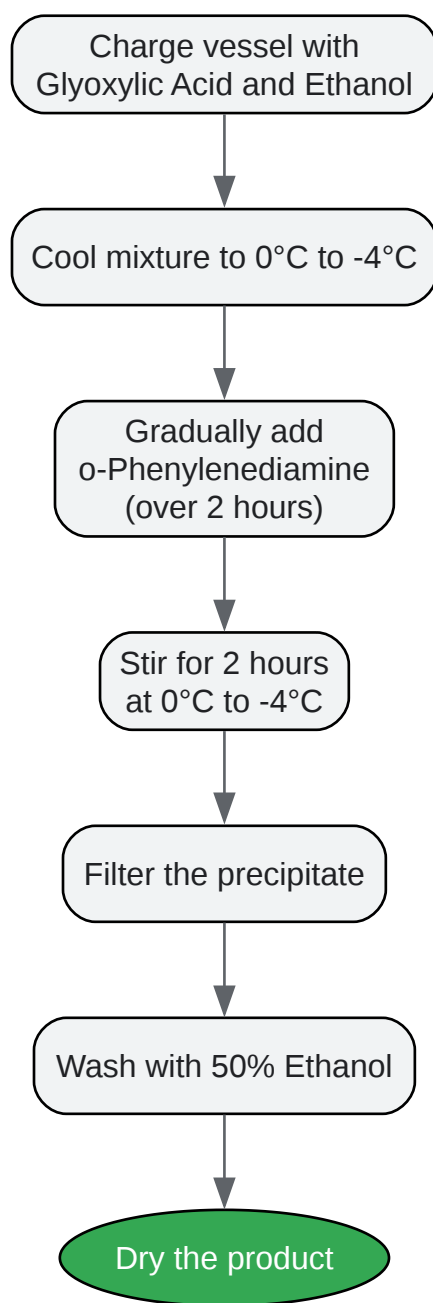
Synthesis of Intermediates

Intermediate I: 2-Hydroxyquinoxaline

2-Hydroxyquinoxaline (also known as quinoxalin-2-ol) is a pivotal intermediate in the synthesis of **Quinalphos**^[1]. The most efficient and widely used industrial method involves the condensation reaction of o-phenylenediamine with glyoxylic acid.

Parameter	Value	Reference
Starting Materials	o-Phenylenediamine, Glyoxylic Acid	
Solvent	Methanol or Ethanol	
Yield (Ethanol)	90.2%	
Purity (Ethanol)	99.4%	
Reaction Temperature	-5°C to 20°C	

- Preparation: A reaction vessel is charged with 97.2 g of 40% glyoxylic acid and 250 ml of ethanol.
- Cooling: The mixture is stirred and cooled to a temperature between 0°C and -4°C.
- Addition of Reactant: 55.2 g of o-phenylenediamine crystals (98% purity) are gradually added to the cooled solution over a period of 2 hours, maintaining the temperature.
- Reaction: The reaction mixture is stirred for an additional 2 hours at the same temperature to ensure the completion of the reaction.
- Isolation: The resulting precipitate (2-hydroxyquinoxaline) is filtered from the cold reaction mixture.
- Purification: The product is washed with 50% aqueous ethanol and subsequently dried. This process yields approximately 66.3 g of 2-hydroxyquinoxaline with a purity of 99.4%.



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Caption: Experimental workflow for 2-Hydroxyquinoxaline synthesis.

Intermediate II: O,O-diethyl phosphorochloridothioate (DEPC)

This organophosphorus reagent is essential for the final esterification step. It is commercially produced from the reaction of phosphorus pentasulfide with ethanol, followed by chlorination^[2]

[3].

The synthesis proceeds in two main steps:

- **Dithiophosphoric Acid Formation:** Phosphorus pentasulfide (P_2S_5) reacts with anhydrous ethanol to form O,O-diethyl dithiophosphoric acid.
- **Chlorination:** The O,O-diethyl dithiophosphoric acid is then reacted with chlorine gas (Cl_2) at low temperatures to yield the final product, O,O-diethyl phosphorochloridothioate[2][4].

Parameter	Value	Reference
Starting Materials	Phosphorus Pentasulfide, Anhydrous Ethanol, Chlorine	[4][5]
Overall Yield	> 92%	[4]
Product Purity	> 99%	[4]

- **Step 1 (Dithiophosphoric Acid):** In a reaction kettle, 2000 kg of phosphorus pentasulfide is added to 800 kg of ethanol with stirring. An additional 1000 kg of absolute ethanol is added dropwise. The reaction is kept warm for 30 minutes and then cooled to 50°C. The mixture is filtered to obtain O,O-diethyl dithiophosphate[5].
- **Step 2 (Chlorination):** The O,O-diethyl dithiophosphate is placed in a reaction kettle and cooled. Chlorine gas is bubbled through the intermediate at a controlled low temperature. The reaction is monitored until completion.
- **Purification:** The crude product is purified by film evaporator distillation to yield a high-purity product (>99%)[4].

Final Synthesis of Quinalphos Technical Grade

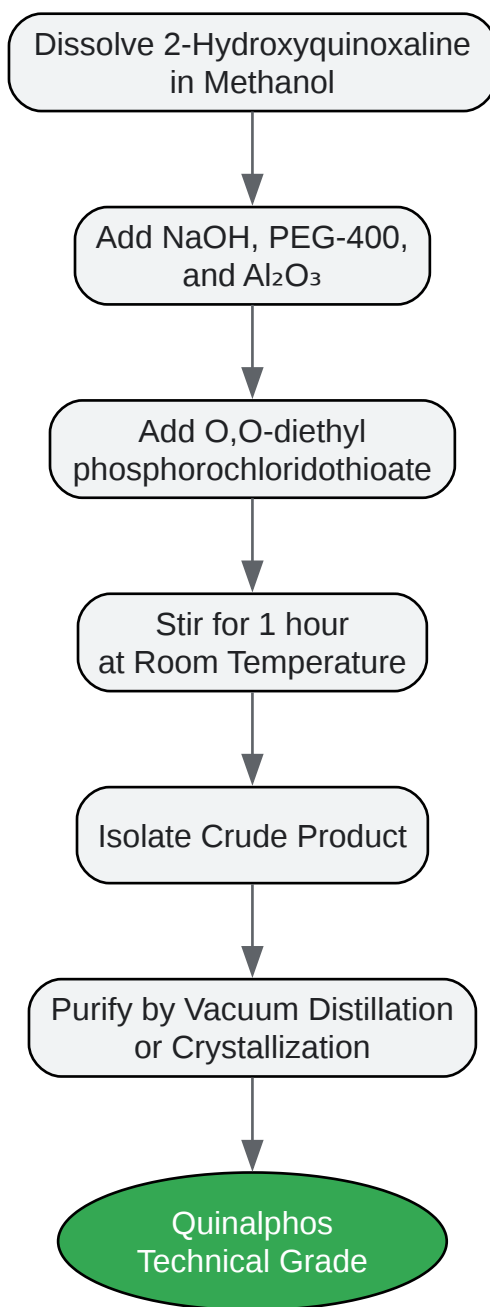
The final step in the production of **Quinalphos** is the esterification of 2-hydroxyquinoxaline with O,O-diethyl phosphorochloridothioate[6].

Quantitative Data: Quinalphos Esterification

Parameter	Value	Reference
Starting Materials	2-Hydroxyquinoxaline, O,O-diethyl phosphorochloridothioate	[7]
Reaction Conditions	Basic (NaOH), PEG-400, Al ₂ O ₃ , Methanol, Room Temp.	[7]
Yield	67%	[7]
Purification Method	Vacuum Distillation or Crystallization	[6]

Experimental Protocol: Esterification

- Preparation: In a suitable solvent such as methanol, 2-hydroxyquinoxaline is dissolved.
- Catalyst and Base Addition: A base, such as sodium hydroxide (NaOH), along with catalysts like PEG-400 and aluminum oxide, are added to the mixture[7].
- Reactant Addition: O,O-diethyl phosphorochloridothioate is added to the reaction mixture, which is maintained at room temperature.
- Reaction: The mixture is stirred for approximately 1 hour at room temperature[7].
- Work-up and Isolation: After the reaction is complete, the crude **Quinalphos** is isolated.
- Purification: The technical-grade product is purified via vacuum distillation or crystallization to remove impurities and unreacted starting materials[6].



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Caption: Experimental workflow for the final synthesis of **Quinalphos**.

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